molecular formula C24H19ClN2O2 B4161912 N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide

N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4161912
M. Wt: 402.9 g/mol
InChI Key: SKQJOSRGUXRUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide” typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The 2-position of the quinoline ring can be functionalized with a methoxy group through nucleophilic substitution reactions.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-2-phenyl-4-quinolinecarboxamide
  • N-(3-chlorobenzyl)-2-(2-hydroxyphenyl)-4-quinolinecarboxamide
  • N-(3-chlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide

Uniqueness

“N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide” is unique due to the presence of the methoxy group at the 2-position of the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the quinoline ring can also affect its interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-29-23-12-5-3-10-19(23)22-14-20(18-9-2-4-11-21(18)27-22)24(28)26-15-16-7-6-8-17(25)13-16/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQJOSRGUXRUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 4
N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 5
N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.